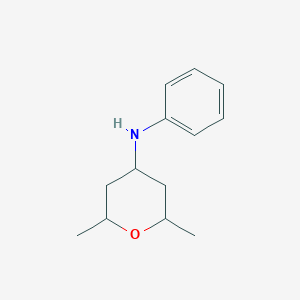

2,6-Dimethyl-N-phenyloxan-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,6-dimethyl-N-phenyloxan-4-amine |

InChI |

InChI=1S/C13H19NO/c1-10-8-13(9-11(2)15-10)14-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |

InChI Key |

BWGOIWZRPODKEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 2,6 Dimethyl N Phenyloxan 4 Amine

Stereoselective and Regioselective Synthetic Pathways

The controlled synthesis of the 2,6-Dimethyl-N-phenyloxan-4-amine scaffold hinges on the ability to selectively create the desired stereoisomer. This necessitates the use of synthetic routes that can precisely control the configuration of the chiral centers at positions 2, 4, and 6 of the oxane ring.

Asymmetric Synthesis Approaches for Chiral Centers at 2, 4, and 6 Positions

Achieving the desired absolute and relative stereochemistry at the three chiral centers of this compound requires advanced asymmetric synthesis techniques. A plausible and versatile strategy involves the asymmetric construction of a 2,6-disubstituted-4-methylenetetrahydropyran precursor. This can be accomplished through a two-step sequence starting with the catalytic asymmetric allylation of a suitable aldehyde. For instance, the use of a chiral catalyst, such as one derived from BITIP (a binaphthol-derived phosphoramidite), can facilitate the enantioselective addition of an allyl silane or stannane reagent to an aldehyde, establishing the first stereocenter. nih.govresearchgate.net

Subsequent reaction of the resulting homoallylic alcohol with a second aldehyde, promoted by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), can lead to a pyran annulation, forming the 2,6-disubstituted-4-methylenetetrahydropyran ring. nih.govresearchgate.net The stereochemical outcome of this cyclization is often controlled by the existing stereocenter, leading to a diastereoselective ring closure. The exocyclic methylene group at the 4-position then serves as a versatile handle for the introduction of the amine functionality. This could be achieved through methods such as hydroamination or a sequence of hydroboration-oxidation followed by reductive amination of the resulting ketone.

Diastereoselective Synthesis of the Oxane Ring System

The relative stereochemistry between the substituents at positions 2 and 6 of the oxane ring is crucial. Diastereoselective methods for the synthesis of 2,6-disubstituted tetrahydropyrans often rely on thermodynamically or kinetically controlled cyclization reactions. The Prins cyclization and its variants are powerful tools for this purpose. For example, the reaction of a homoallylic alcohol with an aldehyde under acidic conditions can generate a six-membered ring with specific diastereoselectivity. The stereochemical outcome is influenced by the geometry of the starting materials and the reaction conditions, often proceeding through a chair-like transition state to minimize steric interactions. mdpi.com

A silyl-Prins cyclization offers an alternative with potentially enhanced control. The use of vinylsilyl alcohols reacting with aldehydes in the presence of a Lewis acid like TMSOTf can lead to the formation of cis-2,6-disubstituted dihydropyrans with good diastereoselectivity. mdpi.com The subsequent reduction of the double bond would then yield the desired saturated oxane ring. The choice of Lewis acid and reaction temperature can be critical in directing the stereochemical outcome of these cyclizations. mdpi.com

Another approach involves the diastereoselective synthesis of a 2,6-disubstituted tetrahydropyranone, which can then be converted to the desired amine. For instance, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes can yield tetrahydropyranones with excellent diastereoselectivity. researchgate.net The resulting ketone at the 4-position is an ideal precursor for the introduction of the amine group via reductive amination.

Catalytic Systems for Oxane Ring Formation and N-Phenyl Installation

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, both in the formation of the core oxane structure and in the final installation of the N-phenyl group.

Transition-Metal Catalysis in Carbon–Oxygen and Carbon–Nitrogen Bond Formation

While traditional methods for oxane ring formation often rely on acid-catalyzed cyclizations, transition-metal catalysis offers alternative and potentially more versatile strategies. For instance, palladium-catalyzed intramolecular hydroamination or aza-Wacker cyclization of appropriate aminoalkene precursors can be employed to construct nitrogen-containing heterocyclic rings, and analogous oxygen-based cyclizations (oxy-Wacker) can, in principle, be applied to form the oxane ring. researchgate.net

The installation of the N-phenyl group on the 4-amino-2,6-dimethyloxane core is a classic example of a carbon-nitrogen bond-forming reaction. Transition-metal catalysis, particularly with palladium or copper, is the state-of-the-art for such transformations, commonly known as Buchwald-Hartwig amination or Ullmann condensation, respectively. These reactions involve the coupling of an amine with an aryl halide (e.g., bromobenzene or iodobenzene) in the presence of a metal catalyst and a base.

The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. Palladium catalysts are often favored for their high activity and broad substrate scope.

Ligand Design for Selective Amination and Etherification

The success of transition-metal catalyzed reactions is heavily dependent on the nature of the ligands coordinated to the metal center. In the context of the N-phenyl installation, the design of phosphine-based ligands has been instrumental in the development of highly active and selective palladium catalysts for C-N bond formation. Bulky and electron-rich phosphine ligands, such as those based on biaryl backbones, are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

For the stereoselective introduction of the amine group at the 4-position, particularly through catalytic reductive amination of a 2,6-dimethyl-4-oxanone precursor, the choice of catalyst and chiral ligands would be paramount. Chiral phosphoric acids have emerged as powerful catalysts for asymmetric reductive aminations, working in concert with a reducing agent to deliver chiral amines with high enantioselectivity. liv.ac.uk Metal-Brønsted acid cooperative catalysis, where a metal cation activates a hydrogen source and a chiral Brønsted acid controls the stereochemistry, represents a promising approach for the direct asymmetric reductive amination of ketones. liv.ac.uk

Mechanistic Insights into Catalyst Performance

Understanding the reaction mechanism is fundamental to optimizing catalyst performance and predicting stereochemical outcomes. In the catalytic reductive amination of a ketone, the reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced. nih.govfrontiersin.orgsemanticscholar.org In asymmetric variants, the chiral catalyst, be it a metal complex or an organocatalyst, interacts with the imine intermediate to control the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting amine. liv.ac.uk

For the N-arylation reaction, the generally accepted mechanism for palladium-catalyzed amination involves a catalytic cycle that includes:

Oxidative addition of the aryl halide to a low-valent palladium complex.

Coordination of the amine to the resulting palladium(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the palladium-amido complex to form the C-N bond and regenerate the active palladium catalyst.

Below is an interactive data table summarizing various catalytic systems and their applications in reactions relevant to the synthesis of this compound.

| Reaction Type | Catalyst System | Ligand/Additive | Substrate Scope | Key Features |

| Asymmetric Allylation | BITIP-based catalyst | Chiral Phosphoramidite | Aldehydes | Establishes initial stereocenter |

| Pyran Annulation | TMSOTf | - | Homoallylic alcohols, Aldehydes | Diastereoselective ring formation |

| Silyl-Prins Cyclization | TMSOTf | - | Vinylsilyl alcohols, Aldehydes | Forms cis-2,6-disubstituted dihydropyrans |

| Reductive Amination | Rh-Ni bimetallic catalysts | - | Ketones, Ammonia | High conversion and selectivity |

| Asymmetric Reductive Amination | Chiral Phosphoric Acids | Hantzsch ester | Ketones, Amines | High enantioselectivity |

| N-Arylation | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine ligands | Cyclic amines, Aryl halides | High yields, broad scope |

| N-Arylation | CuI | Diamine ligands | Amines, Aryl halides | Ullmann-type coupling |

Functionalization Strategies for Dimethyl Groups at 2 and 6 Positions

The methyl groups at the C2 and C6 positions of the oxane ring are composed of robust, unactivated sp³ C–H bonds. The selective functionalization of these groups is a considerable synthetic challenge but offers a direct route to novel analogues with potentially altered physicochemical properties.

Directed C–H functionalization has emerged as a powerful tool for transforming inert C–H bonds with high levels of chemo- and regioselectivity. This approach utilizes a directing group (DG) covalently attached to the substrate, which coordinates to a transition-metal catalyst and positions it in close proximity to the target C–H bond, facilitating its cleavage and subsequent functionalization.

For a scaffold like this compound, the amine at the C4 position or a suitably modified version could theoretically act as a directing group. However, functionalizing the remote C2/C6 methyl groups would require a DG with a specific geometry and length. More commonly, a directing group would be installed at a different position on a precursor to target the desired C-H bonds. Palladium-catalyzed reactions are a leading strategy for the C(sp³)–H functionalization of saturated heterocycles. researchgate.net For instance, picolinamides and 8-aminoquinoline amides have been successfully used as bidentate directing groups for the arylation of unactivated sp³ C–H bonds with aryl iodides. nih.gov

Recent advancements also include photoredox and electrophotocatalytic methods, which can activate C–H bonds adjacent to heteroatoms, such as the α-positions of an ether. nih.govacs.org These methods often proceed via a hydrogen atom transfer (HAT) mechanism and can offer high regioselectivity for the less sterically hindered position, providing a complementary approach to transition-metal catalysis. nih.govnih.gov

| Catalytic System | Directing Group (Example) | Transformation | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Picolinamide | Arylation, Alkylation | Bidentate coordination enables high selectivity for β and γ C–H bonds. nih.gov |

| Rh₂(esp)₂ | N-Acyloxyphthalimide | Oxygenation | Utilizes a radical-based mechanism for C–H oxygenation. |

| Ru(II) / Ligand | 2-Pyridinyl | Arylation | Effective for α-C–H arylation of N-heterocycles. thieme-connect.com |

| Ir(ppy)₃ (Photocatalyst) | None (HAT-based) | Arylation, Alkylation | Activates C–H bonds α to the ether oxygen via a radical mechanism. acs.org |

| Trisaminocyclopropenium (TAC) ion (Electrophotocatalyst) | None (HAT-based) | Coupling with Alkenes, Alkynes, Pyrazoles | High regioselectivity for the less-hindered α-position of ethers. nih.govacs.org |

Alkylation provides a means to introduce carbon-based substituents onto the oxane framework. While direct C(sp³)–H alkylation is challenging, late-stage methodologies using radical precursors have proven effective for various heterocycles. researchgate.netnih.gov Under oxidative conditions, radical precursors like 1,4-dihydropyridines can undergo homolytic cleavage to generate Csp³-centered radicals, which then engage in C–H alkylation of heterocyclic bases in a Minisci-type reaction. nih.gov This approach could be adapted to introduce further complexity to the 2,6-dimethyl-substituted oxane ring.

Alternatively, functionalization can be achieved by building the ring from precursors that already contain handles for alkylation. For example, the synthesis of certain 2,6-disubstituted tetrahydropyran-4-ones proceeds through the stereoselective addition of Gilman or Grignard reagents to a dihydropyranone precursor. mdpi.com The resulting ketone can then be transformed into the target amine. This strategy allows for the precise installation of alkyl groups at various positions before the final amine is introduced.

| Methodology | Alkylating Agent/Precursor | Target Position | Typical Conditions |

|---|---|---|---|

| Radical C–H Alkylation (Minisci-type) | Alkyl Radical Precursors (e.g., from 1,4-DHPs) | Electron-deficient positions (C2/C6) | Oxidizing agent (e.g., persulfate), acidic medium. nih.gov |

| Conjugate Addition | Organocuprates (Gilman reagents) | C3 or C5 of a pyranone precursor | Stereoselective Michael addition to an α,β-unsaturated ketone. mdpi.com |

| Organometallic Addition | Grignard Reagents, Organolithiums | Carbonyl carbon of a pyranone precursor | Nucleophilic addition to a ketone. |

| Alkylation of Functionalized Side-Chains | Alkyl Halides (e.g., MeI, BnBr) | Exocyclic functional group | Mitsunobu reaction followed by base-mediated alkylation. mdpi.com |

Precursor Chemistry and Starting Material Optimization

The rational design of a synthetic route to this compound relies on the selection of optimal starting materials and a convergent strategy. A plausible retrosynthetic analysis points to two key precursors: aniline and a 2,6-disubstituted oxan-4-one. The latter can be formed through a ring-closing reaction.

The synthesis of 2,6-disubstituted tetrahydropyrans has been achieved with high stereoselectivity through various methods. One powerful approach is the TMSOTf-promoted annulation, which involves the convergent union of two different aldehyde components with a four-carbon unit derived from 2-(trimethylsilylmethyl)allyltri-n-butylstannane. nih.gov This method rapidly assembles the 2,6-cis-disubstituted tetrahydropyran ring. Another elegant strategy employs a gold-catalyzed cascade reaction of bis-propargylic alcohols, which proceeds through a Meyer–Schuster rearrangement, hydration, and an oxa-Michael addition to furnish the cis-2,6-disubstituted tetrahydropyran skeleton. mdpi.com

The final installation of the N-phenylamine group is typically achieved via reductive amination of the oxan-4-one precursor with aniline. Optimization of starting materials involves ensuring high chemical purity, and for the oxane precursor, high diastereomeric purity, as this will directly translate to the purity of the final product. For the aniline component, the electronic nature of any substituents can significantly influence its nucleophilicity and reactivity. beilstein-journals.org

| Precursor | Synthetic Role | Key Optimization Parameters |

|---|---|---|

| Acetaldehyde & other Aldehydes (RCHO) | Building blocks for oxane ring formation | High purity (>99%), absence of polymeric or oxidized impurities. |

| Bis-propargylic alcohols | Precursor for gold-catalyzed cyclization | Stereochemical integrity, absence of metal contaminants. mdpi.com |

| 2,6-Dimethyloxan-4-one | Immediate precursor for amination | High diastereomeric purity (cis vs. trans), removal of cyclization catalyst. |

| Aniline | Nitrogen source for the amine | High purity, free from oxidized byproducts (e.g., nitrobenzene). |

Reaction Mechanism Elucidation in Key Synthetic Steps

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity.

Oxane Ring Formation (Prins-type Cyclization): In acid-catalyzed cyclizations like the Prins reaction, a key intermediate is an oxocarbenium ion. This is typically formed by the protonation of an aldehyde, which is then attacked by a homoallylic alcohol. The resulting cationic intermediate is trapped intramolecularly by the alkene, forming the six-membered ring. The stereochemical outcome (cis or trans at C2 and C6) is determined by the transition state geometry, which often favors a chair-like arrangement with bulky substituents in equatorial positions. nih.gov

Reductive Amination: The formation of the C-N bond between 2,6-dimethyloxan-4-one and aniline proceeds via a well-established mechanism. First, the nucleophilic aniline attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a resonance-stabilized iminium ion. This electrophilic intermediate is then reduced in situ by a hydride source, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield the final secondary amine product. The choice of reducing agent is critical; NaBH₃CN and STAB are selective for the iminium ion over the ketone, allowing the reaction to be performed in one pot.

Directed C–H Activation: The mechanism for palladium-catalyzed directed C–H activation typically involves several steps. The catalyst, often in the Pd(II) state, first coordinates to the directing group. This is followed by a concerted metalation-deprotonation (CMD) step, where the C–H bond is cleaved to form a five- or six-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(II) catalyst. researchgate.netnih.gov

Sophisticated Spectroscopic and Crystallographic Elucidation of 2,6 Dimethyl N Phenyloxan 4 Amine

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of a compound by identifying its characteristic vibrational modes.

Characteristic Vibrational Modes of Oxane and Amine Functional Groups

For 2,6-Dimethyl-N-phenyloxan-4-amine, FTIR and Raman spectra would be expected to reveal key vibrational frequencies corresponding to its constituent functional groups. The oxane ring, a saturated six-membered ether, would exhibit characteristic C-O-C stretching vibrations. The secondary amine group (N-H) would show distinct stretching and bending modes. The phenyl group would present a series of sharp absorption bands in the aromatic region.

Hypothetical Data Table: Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Amine) | Bending | 1550-1650 |

| C-N | Stretching | 1080-1360 |

| C-O (Oxane) | Stretching | 1070-1150 |

Insights into Intramolecular and Intermolecular Interactions

Analysis of the peak positions, shapes, and intensities in the vibrational spectra can provide valuable insights into the subtle effects of molecular structure. Hydrogen bonding involving the amine N-H group and the oxygen atom of the oxane ring, either intramolecularly or intermolecularly, would lead to a broadening and shifting of the N-H stretching band to lower frequencies.

Advanced Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous confirmation of its elemental formula, C₁₃H₁₉NO.

Hypothetical Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₁₃H₁₉NO | 205.1467 | [Data Not Available] |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the parent molecular ion. The resulting fragmentation pattern would provide a roadmap of the compound's structure. Expected fragmentation pathways for this compound would likely involve the cleavage of the C-N bond, loss of the phenyl group, and fragmentation of the oxane ring.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. While no specific crystallographic data for this compound is publicly available, analysis of closely related compounds provides a basis for predicting its structural features.

For instance, the crystal structures of similar N-aryl-1,3-dioxan-4-amines reveal that the dioxane ring typically adopts a chair conformation. The orientation of the phenyl group relative to the oxane ring and the nature of intermolecular interactions, such as hydrogen bonding, would be key features of interest in the crystal structure of the title compound.

Hypothetical Data Table: Crystallographic Data for an Analogous Compound

| Parameter | Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0209 |

| b (Å) | 7.8762 |

| c (Å) | 20.4293 |

| β (°) | 99.066 |

| V (ų) | 1274.48 |

| Z | 4 |

Determination of Crystal System, Space Group, and Unit Cell Parameters

No experimental data is available to define the crystal system, space group, or unit cell parameters for this compound.

Detailed Molecular Geometry and Conformation of the Oxane Ring (e.g., Chair Conformation)

Without experimental or computational studies on this specific molecule, a detailed analysis of its molecular geometry and the conformation of the oxane ring cannot be provided.

Analysis of Intermolecular Non-Covalent Interactions

A specific analysis of the hydrogen bonding networks, potential π–π stacking interactions, and crystal packing motifs for this compound is not possible due to the absence of a determined crystal structure.

Hydrogen Bonding Networks (N–H···O, C–H···O, C–H···π)

No information is available.

π–π Stacking Interactions

No information is available.

Inversion Dimer Formation and Crystal Packing Motifs

No information is available.

Puckering Amplitude Analysis of Cyclic Systems

A puckering amplitude analysis requires detailed three-dimensional coordinate data from a crystal structure determination, which is not available for this compound.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl N Phenyloxan 4 Amine

Density Functional Theory (DFT) Calculations

DFT would be a primary method to investigate the electronic properties of 2,6-Dimethyl-N-phenyloxan-4-amine from first principles.

The initial step would involve optimizing the three-dimensional geometry of the molecule to find its most stable conformation. This process minimizes the energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. Once optimized, a detailed analysis of the electronic structure would reveal the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

An MEP map would visually represent the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions. Additionally, calculating atomic charges using methods like Mulliken population analysis or Natural Population Analysis (NPA) would quantify the charge distribution on each atom.

Table 2: Hypothetical Atomic Charges

| Atom | Mulliken Charge | NPA Charge |

|---|---|---|

| O1 | Data not available | Data not available |

| N4 | Data not available | Data not available |

| C2 | Data not available | Data not available |

Table 3: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

MD simulations would be employed to study the dynamic behavior of this compound over time. This would reveal the flexibility of the molecule and the different conformations it can adopt in various environments, such as in a solvent.

Quantum Chemical Topology Analysis (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. By mapping properties like d_norm, d_i, and d_e onto the surface, one can identify and characterize hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in a crystal.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or other properties. In the context of this compound, QSAR studies can be employed to predict its physicochemical and biological properties based on its molecular descriptors. These descriptors are numerical values that characterize the topology, geometry, and electronic features of the molecule.

The development of QSAR models for substituted amines often involves the calculation of various molecular descriptors. These can include steric parameters, such as molecular volume and surface area, and electronic parameters, which describe the distribution of electrons within the molecule. By establishing a mathematical relationship between these descriptors and a known property (e.g., receptor binding affinity, metabolic stability), the model can then be used to predict that property for other, similar compounds. The steric and electronic properties of the substituents on the amine and the oxane ring play a significant role in these models.

Table 1: Theoretical Property Correlations for this compound based on QSAR Modeling

| Molecular Descriptor | Predicted Value | Significance in QSAR Model |

| Molecular Weight | 205.30 g/mol | Influences transport and distribution properties. |

| LogP (octanol-water partition coefficient) | 2.85 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Relates to hydrogen bonding potential and bioavailability. |

| Number of Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific QSAR studies on this compound are not publicly available. They represent the types of data that would be generated in such a study.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformations and the energy barriers between them. This is achieved by mapping its potential energy surface, which is a mathematical function that describes the energy of the molecule as a function of its geometry.

The conformational landscape of this molecule is primarily determined by the rotation around the C-N bond connecting the phenyl group to the oxane ring and the puckering of the oxane ring itself. The two methyl groups at positions 2 and 6 of the oxane ring introduce steric hindrance, which significantly influences the preferred conformations. Computational methods like molecular mechanics and quantum mechanics are used to calculate the energy of different conformations and identify the low-energy, and therefore most probable, structures.

The potential energy surface map would reveal the global minimum energy conformation, representing the most stable structure of the molecule, as well as other local minima corresponding to other stable, albeit less populated, conformations. The transition states between these minima, which represent the energy barriers to conformational change, are also identified. This information is critical for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not necessarily be the lowest energy conformation in solution.

Stereochemical Aspects and Conformational Dynamics of 2,6 Dimethyl N Phenyloxan 4 Amine

Diastereomeric and Enantiomeric Considerations in Synthesis and Characterization

The synthesis of 2,6-Dimethyl-N-phenyloxan-4-amine inherently involves the creation of multiple stereocenters, leading to the potential for a variety of diastereomers and enantiomers. The oxane ring contains three chiral centers at positions 2, 4, and 6. This gives rise to 2^3 = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers.

The relative stereochemistry of the methyl groups at C-2 and C-6 can be either cis or trans. For each of these arrangements, the N-phenylamino group at C-4 can be positioned in different spatial orientations relative to the methyl groups. The synthesis of specific diastereomers would require stereoselective synthetic methods, such as those derived from chiral pool starting materials or employing stereocontrolling reagents. For instance, the synthesis of related 2,6-disubstituted-4-aminooxane derivatives has been reported in the literature, often involving multi-step sequences that allow for the control of stereochemistry at each center. mdpi.com

The characterization and differentiation of these stereoisomers would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the ring protons are highly dependent on their dihedral angles and spatial relationships, which differ for each diastereomer. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be invaluable in establishing the through-space proximity of substituents and thus determining the relative stereochemistry.

Chirality and Optical Activity Investigations

As a chiral molecule, each enantiomer of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation [α]D is a characteristic physical property for each enantiomer. However, without experimental data for this specific compound, the magnitude and sign of the optical rotation can only be predicted through computational methods or by analogy with structurally similar compounds.

The chiroptical properties, including optical rotation and electronic circular dichroism (ECD), are intrinsically linked to the molecule's three-dimensional structure. Computational studies using density functional theory (DFT) have become a powerful tool for predicting the chiroptical properties of chiral molecules and can be used to correlate the absolute configuration of a stereoisomer with its experimentally observed optical rotation.

Ring Inversion Barriers and Conformational Equilibria of the Oxane Ring

The oxane ring in this compound is not static but undergoes a rapid conformational change between two chair forms, known as ring inversion. In this process, axial substituents become equatorial and vice versa. The energy barrier to this ring inversion is a key parameter in understanding the molecule's dynamic behavior. For the parent oxane ring, the barrier to ring inversion is approximately 10 kcal/mol.

The presence of substituents on the ring significantly influences both the ring inversion barrier and the position of the conformational equilibrium. The equilibrium will favor the chair conformation that minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions.

Influence of Dimethyl and N-Phenyl Substituents on Oxane Conformation

The conformational preference of the substituents in this compound is dictated by the desire to minimize steric strain. In a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring.

In the case of this compound, the cis and trans isomers will exhibit different conformational preferences.

cis-2,6-Dimethyl-N-phenyloxan-4-amine: In the cis isomer, one methyl group will be axial and the other equatorial in one chair conformation. In the ring-flipped conformation, their positions will be reversed. The N-phenylamino group at C-4 will also have a preference for the equatorial position. The conformational equilibrium will be a balance between the steric demands of all three substituents.

trans-2,6-Dimethyl-N-phenyloxan-4-amine: In the trans isomer, both methyl groups can occupy equatorial positions simultaneously in one chair conformation. This would be a highly favored conformation as it minimizes 1,3-diaxial interactions involving the methyl groups. The N-phenylamino group at C-4 would also preferentially occupy the equatorial position. Therefore, the all-equatorial conformer of the trans isomer is expected to be the most stable.

The N-phenyl group is a bulky substituent, and its conformational preference will also play a role. The orientation of the phenyl ring relative to the oxane ring will be such that steric hindrance is minimized.

Below is a table summarizing the expected major conformer for the trans isomer:

| Substituent Position | C-2 Methyl | C-6 Methyl | C-4 N-Phenylamino | Predicted Stability |

| Conformer 1 | Equatorial | Equatorial | Equatorial | Most Stable |

| Conformer 2 | Axial | Axial | Axial | Least Stable |

Integration of Computational and Spectroscopic Methods for Stereochemical Assignment

A definitive and detailed understanding of the stereochemistry and conformational dynamics of this compound would necessitate a combined approach of computational modeling and experimental spectroscopic analysis.

Computational Methods: Density Functional Theory (DFT) and other high-level ab initio calculations can be employed to:

Calculate the relative energies of all possible diastereomers and their respective conformers.

Predict the geometries and bond lengths/angles for the most stable conformers.

Simulate vibrational spectra (IR and Raman) for comparison with experimental data.

Predict NMR chemical shifts and coupling constants, which are highly sensitive to the stereochemical environment.

Calculate chiroptical properties like optical rotation and ECD spectra to aid in the assignment of absolute configuration.

Spectroscopic Methods:

NMR Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are powerful tools. The magnitude of the coupling constants between protons on the oxane ring can provide information about their dihedral angles and thus the ring's conformation. For example, a large coupling constant (around 10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship.

X-ray Crystallography: If a crystalline derivative of the compound can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the relative and absolute stereochemistry.

The following table outlines how these methods can be integrated:

| Method | Information Provided | Contribution to Stereochemical Assignment |

| NMR Spectroscopy | Chemical shifts, coupling constants, NOEs | Determination of relative stereochemistry and preferred conformation in solution. |

| Computational (DFT) | Relative energies, geometries, predicted spectra | Complements experimental data, aids in interpreting complex spectra, and predicts properties of unstable conformers or un-synthesized stereoisomers. |

| Chiroptical Methods | Optical rotation, ECD spectra | Determination of absolute configuration when compared with computational predictions. |

| X-ray Crystallography | Precise 3D structure in the solid state | Unambiguous determination of relative and absolute stereochemistry. |

Supramolecular Chemistry and Molecular Recognition Studies Involving 2,6 Dimethyl N Phenyloxan 4 Amine

Exploration of Non-Covalent Interactions in Crystal Engineering and Solution Chemistry

There is no specific research available on the non-covalent interactions of 2,6-Dimethyl-N-phenyloxan-4-amine in the context of crystal engineering or its behavior in solution chemistry.

However, studies on structurally similar compounds, such as N-aryl-1,3-dioxan-4-amine derivatives, provide insight into the types of interactions that could be anticipated. For instance, research on 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine reveals that in its crystalline state, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov These dimers are further stabilized by C—H⋯O hydrogen bonds. nih.gov Similarly, the crystal structure of N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine shows that molecules are linked into centrosymmetric dimers by C—H⋯O hydrogen bonds, which then form extended chains. nih.gov

These examples underscore the importance of hydrogen bonding (N—H⋯O and C—H⋯O), van der Waals forces, and potentially π-π stacking interactions (if aromatic rings are suitably oriented) in dictating the solid-state architecture of such molecules. The oxane ring typically adopts a stable chair conformation, influencing the spatial orientation of substituents and their ability to participate in intermolecular bonding. nih.govnih.gov Without experimental data for This compound , its specific crystal packing and solution-state aggregation remain hypothetical.

Host-Guest Chemistry and Complexation Studies

No published studies on host-guest chemistry or specific complexation involving This compound as either a host or a guest molecule were found.

Host-guest chemistry centers on the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. mdpi.com This field relies on principles of molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. nih.gov Common hosts include cyclodextrins, calixarenes, and crown ethers, which can encapsulate guest molecules, thereby altering their physical and chemical properties. nih.govnih.gov The interactions are typically driven by forces such as hydrogen bonding, ionic interactions, hydrophobic forces, and van der Waals forces. nih.gov A study involving t-butylammonium thiocyanate (B1210189) as a guest and various macrocyclic hosts demonstrated the complexation process through extraction and NMR chemical shift analysis. researchgate.net Given its structural features—an amine group capable of hydrogen bonding and a phenyl group capable of hydrophobic and π-interactions—it is plausible that This compound could act as a guest, but no such research has been documented.

Molecular Recognition Mechanisms and Selectivity

There is no specific information detailing the molecular recognition mechanisms or selectivity of This compound .

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The selectivity of these interactions is determined by the geometric and electronic complementarity between the interacting molecules. In a hypothetical scenario, the amine (N-H) group and the oxane oxygen atoms of This compound could serve as hydrogen bond donors and acceptors, respectively. The phenyl group could engage in hydrophobic or π-stacking interactions. The selectivity for a potential binding partner would depend on the precise spatial arrangement and strength of these multiple interaction points. For example, studies on other systems, like a hydrogen-bonded amide macrocycle, have shown that chiroptical sensing and selective recognition of amino acid derivatives can be achieved through a combination of C-H∙∙∙O and N-H∙∙∙O hydrogen bonds, as well as ion-dipole interactions. mdpi.com

Self-Assembly and Self-Organization Processes in Controlled Environments

No research detailing the self-assembly or self-organization of This compound has been published.

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific, non-covalent interactions. mdpi.com In the context of related dioxane derivatives, crystal engineering studies show a form of self-assembly into dimers and chains in the solid state. nih.govnih.gov It is conceivable that under specific conditions (e.g., solvent, temperature, concentration), This compound could form more complex supramolecular assemblies, such as micelles, vesicles, or liquid crystals, but this remains uninvestigated.

Quantitative Assessment of Intermolecular Interactions (e.g., Binding Constants via Titration Studies)

There are no available records of quantitative assessments, such as the determination of binding constants through titration studies, for This compound .

The strength of non-covalent interactions in host-guest complexes is quantified by the binding constant (Ka), which is typically determined using techniques like NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry (ITC). nih.gov For example, the binding affinity between polymer-cyclodextrin conjugates and polymer-paclitaxel conjugates has been shown to be 10,000-fold higher than their monovalent counterparts, demonstrating highly stable nanoparticle formation through multivalent host-guest interactions. nih.gov Such quantitative data is essential for understanding the stability and thermodynamics of supramolecular complexes. Without experimental work, no such data exists for This compound .

Chemical Derivatives and Analogues of 2,6 Dimethyl N Phenyloxan 4 Amine: Synthesis and Advanced Characterization

Systematic Structural Modification Strategies

The synthesis of derivatives of 2,6-Dimethyl-N-phenyloxan-4-amine would likely follow established medicinal chemistry strategies to explore the chemical space around the core structure.

Varying Substituents on the N-Phenyl Moiety

A primary approach would involve introducing a variety of substituents at the ortho, meta, and para positions of the N-phenyl ring. This is a common strategy in drug discovery to modulate electronic properties, lipophilicity, and steric bulk, which can influence biological activity and pharmacokinetic properties. The synthesis would likely involve the reaction of 2,6-dimethyloxan-4-one with a series of substituted anilines under reductive amination conditions.

Impact of Structural Variations on Spectroscopic Signatures

The characterization of any newly synthesized derivatives would heavily rely on spectroscopic techniques. Variations in the substitution pattern on the N-phenyl ring or modifications to the oxane ring would be expected to produce predictable shifts in their spectroscopic signatures. For example, in ¹H and ¹³C NMR spectra, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring would alter the chemical shifts of the aromatic protons and carbons. Mass spectrometry would be crucial for confirming the molecular weight of the derivatives. nih.gov

Theoretical Studies on Derivative Properties

Computational chemistry would provide valuable insights into the properties of these hypothetical derivatives. Density Functional Theory (DFT) calculations could be employed to predict electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity. Molecular dynamics simulations could be used to explore the conformational preferences of the flexible oxane ring and how different substituents influence its geometry.

Structure-Activity Relationship (SAR) Studies Based on Molecular Features

Were a biological target for this compound identified, SAR studies would be pivotal in optimizing its activity. nih.gov By systematically synthesizing and testing derivatives, researchers could build a model of the key molecular features required for biological effect. For example, SAR studies on other heterocyclic compounds have successfully identified potent inhibitors of various enzymes by correlating structural modifications with inhibitory activity. nih.gov This process allows for the rational design of more potent and selective compounds.

Advanced Analytical Methodologies Applied to 2,6 Dimethyl N Phenyloxan 4 Amine Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation of complex mixtures into their individual components. For a compound like 2,6-Dimethyl-N-phenyloxan-4-amine, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are critical for its isolation and purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For the separation of this compound, a reverse-phase HPLC method would likely be employed. The basic nature of the amine group and the aromatic phenyl ring are key considerations in method development. The analysis of structurally similar compounds, such as lidocaine (B1675312) and its impurities which include 2,6-dimethylaniline, often utilizes C18 columns. halocolumns.comsigmaaldrich.com The mobile phase pH is a critical parameter; for basic compounds like this, a slightly alkaline mobile phase (e.g., pH 8) can improve peak shape and retention by keeping the analyte in its neutral form. halocolumns.com

A typical HPLC method for a compound like this compound might involve a gradient elution to ensure adequate separation from any potential impurities. Detection is commonly achieved using UV spectrophotometry, with the wavelength set to capture the absorbance of the phenyl ring. sigmaaldrich.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound and Related Compounds

| Parameter | Setting |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | UV at 210-254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For this compound, GC analysis would be feasible if the compound exhibits sufficient volatility and thermal stability. Given that aromatic amines can be analyzed by GC, this method holds promise. oup.comlabrulez.com However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption onto the column. labrulez.com To mitigate these issues, deactivated columns or the use of a basic modifier in the carrier gas may be necessary. labrulez.com

For less volatile or more polar amines, derivatization is a common strategy to improve their chromatographic behavior. nih.gov For instance, silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide can increase volatility and reduce peak tailing. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). The analysis of aromatic amines, including isomers of dimethylaniline, has been successfully demonstrated using UPLC. researchgate.net

A UPLC method for this compound would provide rapid and efficient purity profiling. The increased sensitivity of UPLC is particularly advantageous for detecting trace impurities. waters.comlcms.cz Method development would follow similar principles to HPLC, focusing on optimizing the mobile phase composition and gradient to achieve the best separation.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and definitive identification.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Following separation on the GC column, molecules are ionized, typically by electron impact (EI), and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification.

For this compound, GC-MS analysis would provide its mass spectrum, revealing the molecular weight and key structural fragments. The fragmentation of N-phenyl compounds often involves characteristic losses related to the phenyl group and the amine functionality. acs.orgaip.org The presence of an aromatic ring generally results in a prominent molecular ion peak. whitman.edu

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 50°C, ramp to 280°C |

| Injection Mode | Splitless |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique that couples the separation capabilities of HPLC or UPLC with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. The analysis of various aromatic and heterocyclic amines is routinely performed using LC-MS. nih.govfda.gov.twjfda-online.comnih.gov

For this compound, an LC-MS method, especially when using tandem mass spectrometry (LC-MS/MS), would provide not only the molecular weight of the parent compound but also structural information from the fragmentation of selected precursor ions. nih.gov This is invaluable for confirming the identity of the compound and for identifying and quantifying any related impurities. Sensitive and selective methods for the analysis of 2,6-dimethylaniline, a metabolite of lidocaine, have been developed using UHPLC-MS/MS. nih.gov

Table 3: Representative LC-MS/MS Parameters for the Analysis of Aromatic Amines

| Parameter | Setting |

| LC System | UPLC or HPLC |

| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

Development and Validation of Analytical Methods for Research Scale Synthesis and Characterization

The synthesis of novel chemical entities such as this compound necessitates the concurrent development of robust analytical methodologies. These methods are crucial for monitoring reaction progress, characterizing the final product, identifying impurities, and ensuring the reproducibility of the synthetic protocol. At the research scale, a multi-technique approach is typically employed, combining chromatographic and spectroscopic methods to provide a comprehensive understanding of the compound's identity, purity, and structure. The validation of these methods ensures that the data generated are reliable and fit for purpose.

The analytical strategy for this compound would be expected to focus on techniques capable of separating the target compound from starting materials, by-products, and isomers, as well as unequivocally confirming its chemical structure. The principal methods for this purpose include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chromatographic Methods: HPLC and GC

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds. For a compound like this compound, a reversed-phase HPLC method would likely be developed.

Method Development: The development would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Gradient elution, where the solvent composition is changed during the analytical run, may be employed to ensure the efficient separation of all components. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the N-phenyl group exhibits strong absorbance.

Validation: Once developed, the HPLC method would be validated according to established guidelines to ensure its performance. Key validation parameters include:

Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. uaiasi.ropharmaguideline.com

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. uaiasi.ronih.gov

A summary of typical validation parameters for a hypothetical HPLC method for this compound is presented in Table 1.

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.85% |

| - Intermediate Precision | ≤ 2.0% | 1.20% |

| LOD (µg/mL) | Report Value | 0.05 |

| LOQ (µg/mL) | Report Value | 0.15 |

This table is illustrative and based on typical values for validated HPLC methods for similar amine compounds. uaiasi.ronih.govresearchgate.net

Gas Chromatography (GC)

GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis.

Method Development: A capillary GC method would be developed, likely using a low-to-mid polarity column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase). nih.gov The oven temperature program would be optimized to achieve good resolution between the analyte peak and any potential impurities. A Flame Ionization Detector (FID) would be suitable for quantification due to its general reliability for organic compounds. nih.gov For trace-level analysis or in complex matrices, derivatization might be employed to improve volatility and detector response. researchgate.net

Validation: Similar to HPLC, the GC method would be validated for specificity, linearity, accuracy, precision, LOD, and LOQ. researchgate.net

Spectroscopic Methods: NMR and Mass Spectrometry

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: This would confirm the presence of all proton environments, including the aromatic protons of the phenyl group, the protons on the oxane ring, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values would be used to assign each proton to its position in the molecule. nih.govrsc.org

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the quaternary carbons. oregonstate.edu The chemical shifts would help to confirm the presence of the oxane ring, the phenyl group, and the methyl substituents.

A table of predicted NMR chemical shifts, based on known values for similar structural motifs, is provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Oxane C-H (next to O) | 3.5 - 4.5 | 70 - 80 |

| Oxane C-H (next to N) | 3.0 - 4.0 | 50 - 60 |

| Oxane C-H (other) | 1.5 - 2.5 | 30 - 40 |

| Methyl C-H | 1.0 - 1.5 | 15 - 25 |

| N-H | 3.0 - 5.0 (broad) | - |

This table is illustrative, providing expected ranges based on general principles of NMR spectroscopy and data for structurally related compounds. nih.govrsc.orgoregonstate.edu

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula (C₁₃H₁₉NO).

Fragmentation Pattern: The molecule would be expected to fragment in a predictable manner under electron ionization (EI). Key fragmentation pathways for amines often involve α-cleavage (breaking the bond adjacent to the nitrogen atom). For cyclic amines, ring-opening fragmentations are also common. whitman.edufuture4200.comjove.com The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.

The combination of these analytical techniques provides a robust framework for the characterization of this compound during research-scale synthesis. The validation of the quantitative methods ensures that the purity assessments are accurate and reliable, which is a critical aspect of chemical research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.